molecular formula C25H25N3O3 B252808 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

Cat. No. B252808
M. Wt: 415.5 g/mol
InChI Key: CQHPDBCFVZZVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide, also known as BRL-15572, is a small molecule antagonist of the dopamine D3 receptor. It was first synthesized by scientists at the pharmaceutical company GlaxoSmithKline (GSK) in 2004. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for various disorders.

Mechanism of Action

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide acts as a competitive antagonist at the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding. This results in a decrease in dopamine signaling in the brain, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior and prevent relapse in drug-addicted individuals. It has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor in animal studies and clinical trials. However, one limitation is its relatively low potency compared to other dopamine receptor antagonists. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide. One area of interest is its potential as a therapeutic agent for other disorders, such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosing and administration of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide for various applications. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to improved therapeutic options for drug addiction and other disorders.

Synthesis Methods

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-benzoylpiperazine with 2-(3-methoxyphenyl)acetic acid, followed by a series of deprotection and purification steps. The final product is obtained as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been studied extensively for its potential as a therapeutic agent for various disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward pathway of the brain. By blocking this receptor, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide may reduce the reinforcing effects of drugs of abuse and prevent relapse in drug-addicted individuals.

properties

Product Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C25H25N3O3/c1-31-21-11-7-10-20(18-21)24(29)26-22-12-5-6-13-23(22)27-14-16-28(17-15-27)25(30)19-8-3-2-4-9-19/h2-13,18H,14-17H2,1H3,(H,26,29)

InChI Key

CQHPDBCFVZZVCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

solubility

15 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.